molecular formula C36H48N6O3 B611958 3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 1826865-46-6

3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Cat. No.: B611958
CAS No.: 1826865-46-6
M. Wt: 612.819
InChI Key: SZAYCVHJDOWSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZLD1039 is a potent, highly selective, and orally bioavailable inhibitor of enhancer of zeste homolog 2 (EZH2), a histone lysine methyltransferase. This compound has shown significant potential in inhibiting the enzymatic activity of both wild-type and mutant forms of EZH2, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZLD1039 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyridone-containing chemical scaffold, followed by various functional group modifications to achieve the desired potency and selectivity . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of ZLD1039 typically involves large-scale synthesis using batch or continuous flow processes. The reaction conditions are carefully controlled to maintain consistency and quality. Purification methods, such as crystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: ZLD1039 primarily undergoes inhibition reactions with the EZH2 enzyme. It does not participate in typical organic reactions like oxidation, reduction, or substitution under physiological conditions .

Common Reagents and Conditions: The compound is stable under standard laboratory conditions and does not require special reagents for its handling. It is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies .

Major Products Formed: The primary product of the interaction between ZLD1039 and EZH2 is the inhibition of the enzyme’s methyltransferase activity, leading to reduced trimethylation of histone H3 at lysine 27 (H3K27me3) .

Properties

IUPAC Name

3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAYCVHJDOWSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Reactant of Route 3
Reactant of Route 3
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Reactant of Route 4
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Reactant of Route 5
Reactant of Route 5
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Reactant of Route 6
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Customer
Q & A

Q1: What is the primary mechanism of action of ZLD1039?

A1: ZLD1039 is a selective inhibitor of the enhancer of zeste homolog 2 (EZH2) enzyme. [, , ] This enzyme is involved in histone methylation, specifically the trimethylation of lysine 27 on histone H3 (H3K27me3), which is associated with gene silencing. [, , ] By inhibiting EZH2, ZLD1039 blocks H3K27 trimethylation and potentially reactivates the expression of tumor suppressor genes. [, , ]

Q2: What are the potential therapeutic applications of ZLD1039?

A2: Preclinical studies suggest that ZLD1039 exhibits anti-tumor activity. Research indicates that ZLD1039 suppresses tumor growth and pulmonary metastasis in melanoma cells both in vitro and in vivo. [] Additionally, ZLD1039 shows potent anti-tumor activity in breast cancer models. [, ] Furthermore, ZLD1039 demonstrates potential in alleviating inflammation in cisplatin-induced acute kidney injury, partially by enhancing the Raf kinase inhibitor protein (RKIP) and suppressing the NF-κB p65 pathway. []

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